3-(Quinolin-4-yloxy)aniline
Description
Contextualization within Quinoline (B57606) Chemistry
Quinoline and its derivatives are a major class of heterocyclic compounds that have been the subject of extensive research due to their diverse pharmacological properties. thesciencein.org The ability to functionalize the quinoline nucleus at various positions allows for the fine-tuning of its chemical and biological characteristics. orientjchem.org The substitution pattern on the quinoline ring is crucial in determining its biological activity. For instance, the presence of an aniline (B41778) substituent at the 4-position, as seen in 3-(Quinolin-4-yloxy)aniline, is a common feature in many biologically active compounds. chemrj.org This specific arrangement allows for further chemical modifications, leading to a wide range of derivatives with potential therapeutic applications.
Significance as a Privileged Scaffold in Organic Synthesis
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. researchgate.net Quinoline is widely recognized as such a scaffold. thesciencein.orgresearchgate.netresearchgate.net The structure of this compound is particularly advantageous as it combines the quinoline core with a reactive aniline moiety. This combination allows for a variety of chemical transformations, making it a valuable starting material for the creation of libraries of diverse compounds. The aniline group can readily undergo reactions such as acylation, alkylation, and diazotization, providing access to a vast chemical space for drug discovery and development.
Role as a Key Intermediate in Chemical Transformations
The utility of this compound as a key intermediate is well-established in organic synthesis. It serves as a crucial precursor for the synthesis of a variety of more complex molecules. For example, it can be used in nucleophilic aromatic substitution reactions where the aniline group can be modified to introduce different functional groups. The synthesis of various quinoline derivatives often proceeds through intermediates like this compound, which can be prepared through reactions such as the reaction of 4-chloroquinoline (B167314) with 3-aminophenol (B1664112). This intermediate can then be further elaborated to produce a range of compounds with potential applications in medicinal chemistry. For instance, derivatives of 4-(quinolin-4-yloxy)aniline (B1452316) have been investigated for their anticancer properties. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H12N2O | uni.lu |
| Monoisotopic Mass | 236.09496 Da | uni.lu |
| Predicted XlogP | 1.8 | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-quinolin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-4-3-5-12(10-11)18-15-8-9-17-14-7-2-1-6-13(14)15/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRKMBMIOAEBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282557-70-3 | |
| Record name | 3-(quinolin-4-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Mechanisms and Mechanistic Organic Chemistry of 3 Quinolin 4 Yloxy Aniline Synthesis and Transformations
Detailed Mechanistic Pathways for Quinoline (B57606) Ring Annulation
The quinoline scaffold can be assembled through various classical synthetic methods, each proceeding through a unique mechanistic pathway. These syntheses typically involve the reaction of an aniline (B41778) derivative with a three-carbon component, followed by cyclization and aromatization.
Proton transfer and cyclization are central to the formation of the quinoline ring. In reactions like the Skraup and Doebner-von Miller syntheses, an aniline is reacted with an α,β-unsaturated carbonyl compound (often generated in situ). The mechanism typically begins with a conjugate addition of the aniline to the unsaturated system. Subsequent proton transfers facilitate an intramolecular electrophilic attack of the activated aromatic ring onto the carbonyl carbon, leading to a dihydroquinoline intermediate. nih.govresearchgate.net
For instance, in the Combes synthesis, the reaction of an aniline with a β-diketone involves the initial formation of an enamine intermediate. scienceopen.com Protonation of the carbonyl oxygen of the diketone moiety activates it for nucleophilic attack by the aniline. Following dehydration to a Schiff base, tautomerization to an enamine occurs. An acid-catalyzed intramolecular electrophilic aromatic substitution then leads to the cyclized intermediate. scienceopen.com The final step in these classical syntheses is the aromatization of the dihydroquinoline intermediate to the stable quinoline ring system.
The Friedlander synthesis offers another pathway, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction proceeds via an aldol-type condensation to form an α,β-unsaturated carbonyl compound, which then undergoes intramolecular cyclization and dehydration to yield the quinoline. nih.gov
| Classical Quinoline Synthesis | Key Mechanistic Steps | Reactants |
| Skraup Synthesis | Dehydration of glycerol (B35011) to acrolein, Michael addition of aniline, electrophilic cyclization, oxidation. nih.govresearchgate.net | Aniline, glycerol, sulfuric acid, oxidizing agent. |
| Doebner-von Miller Synthesis | Similar to Skraup, but uses α,β-unsaturated aldehydes or ketones. nih.gov | Aniline, α,β-unsaturated aldehyde/ketone, acid. |
| Combes Synthesis | Formation of a Schiff base from aniline and a β-diketone, tautomerization to an enamine, acid-catalyzed cyclization. scienceopen.com | Aniline, β-diketone, acid catalyst. |
| Friedlander Synthesis | Aldol (B89426) condensation between a 2-aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group, followed by cyclization and dehydration. nih.gov | 2-Aminoaryl aldehyde/ketone, carbonyl compound. |
A variety of reactive intermediates play pivotal roles in the mechanistic pathways of quinoline synthesis. Imines (or Schiff bases) are commonly formed through the condensation of an aniline with a carbonyl compound. These intermediates are crucial as they set the stage for the subsequent cyclization step. scienceopen.com
Enamines , tautomers of imines, are key in syntheses like the Combes reaction. The nucleophilic character of the enamine's β-carbon enables the intramolecular cyclization onto the aromatic ring. scienceopen.com In some modern synthetic approaches, N-heterocyclic carbene (NHC) catalysis can lead to the formation of homoenolate equivalents, which act as nucleophiles in annulation reactions to form quinolin-4-ones. nih.gov While not directly forming the aniline-substituted quinoline, these mechanistic principles highlight the diverse roles of reactive intermediates.
Although less common in classical quinoline syntheses, ketene intermediates have been proposed in certain cyclization reactions, particularly in thermal conditions, leading to quinolin-4-one structures. nih.gov
The final step in many classical quinoline syntheses is the dehydrogenation or oxidation of a dihydroquinoline or tetrahydroquinoline intermediate to the fully aromatic quinoline ring. This aromatization step is crucial for the thermodynamic stability of the final product.
In the Skraup and Doebner-von Miller reactions, an oxidizing agent, such as nitrobenzene or arsenic pentoxide, is explicitly added to facilitate this transformation. researchgate.net The mechanism of oxidation can be complex, but it generally involves the removal of two hydrogen atoms from the heterocyclic ring. In some cases, air (oxygen) can serve as the oxidant, particularly in modern catalytic systems. nrochemistry.com The driving force for this step is the formation of the highly stable, aromatic quinoline system.
Mechanistic Studies of Ether Bond Formation Reactions
The formation of the ether linkage in 3-(Quinolin-4-yloxy)aniline is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the attack of the hydroxyl group of 3-aminophenol (B1664112) (or its corresponding phenoxide) on an electron-deficient 4-haloquinoline.
The feasibility of an SNAr reaction is heavily dependent on the electronic properties of the aromatic ring. The quinoline ring, particularly with the electron-withdrawing nitrogen atom, activates the 4-position towards nucleophilic attack. The presence of a good leaving group, typically a halogen such as chlorine or bromine, at the 4-position is also essential.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (the phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . scranton.edu The negative charge in this intermediate is delocalized over the quinoline ring system, including the nitrogen atom, which helps to stabilize it. The rate-determining step is usually the formation of this complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored.
Electronic factors that increase the electrophilicity of the 4-position of the quinoline ring will accelerate the reaction. This includes the inherent electron-withdrawing nature of the quinoline's nitrogen atom. Conversely, electron-donating groups on the quinoline ring would deactivate it towards nucleophilic attack. For the nucleophile, factors that increase its nucleophilicity, such as deprotonation of the phenol (B47542) to the more nucleophilic phenoxide, will increase the reaction rate.
Steric factors can also play a significant role. Significant steric hindrance around the 4-position of the quinoline or on the nucleophile can slow down the rate of attack. researchgate.net However, for the reaction to form this compound, the steric hindrance is generally not considered to be a major barrier.
While the classical SNAr reaction is a common method for forming the diaryl ether bond, transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, represent powerful alternatives.
The Ullmann condensation typically uses a copper catalyst to couple an aryl halide with an alcohol or phenol. wikipedia.org The mechanism is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition with the aryl halide to a copper(III) intermediate. Reductive elimination from this intermediate then yields the diaryl ether and regenerates the copper(I) catalyst. nih.gov
The Buchwald-Hartwig reaction, which is more commonly used for C-N bond formation, can also be adapted for C-O bond formation. This reaction employs a palladium catalyst with specialized phosphine ligands. nrochemistry.com The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol or phenol, deprotonation, and finally reductive elimination to form the ether product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org
Investigation of Reaction Kinetics and Thermodynamics
While specific quantitative kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in the literature, the reaction adheres to the general principles of nucleophilic aromatic substitution. The reaction rate is influenced by several factors, including the nature of the solvent, the temperature, and the presence of a catalyst.
The SNAr mechanism for this synthesis proceeds via a two-step process:
Nucleophilic Attack: The nucleophile, 3-aminophenol, attacks the carbon atom bearing the halogen at the C4 position of the quinoline ring. This leads to the formation of a high-energy intermediate known as the Meisenheimer complex. This step is typically the rate-determining step of the reaction. The electron-withdrawing nature of the nitrogen atom in the quinoline ring helps to stabilize this anionic intermediate through resonance.
Departure of the Leaving Group: The halide ion (e.g., chloride) is eliminated from the Meisenheimer complex, leading to the restoration of the aromaticity of the quinoline ring and the formation of the final product, this compound.
The use of a base is also critical. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group of 3-aminophenol, forming the more nucleophilic phenoxide ion. This significantly enhances the rate of the nucleophilic attack.
Table 1: General Factors Influencing Reaction Kinetics in the Synthesis of this compound
| Factor | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides sufficient energy to overcome the activation energy barrier. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) increase the rate | Stabilization of the charged Meisenheimer complex. |
| Base | Increases | Deprotonation of 3-aminophenol to the more nucleophilic phenoxide. |
| Catalyst | Can significantly increase the rate (see Section 3.4.1) | Provides an alternative, lower-energy reaction pathway. |
Derivatization and Chemical Modifications of 3 Quinolin 4 Yloxy Aniline
Modifications on the Aniline (B41778) Moiety
The aniline portion of 3-(quinolin-4-yloxy)aniline provides a reactive amino group and an aromatic phenyl ring, both of which are amenable to a variety of chemical transformations. These modifications are often pursued to modulate the compound's physicochemical properties and biological activity.
Substitutions on the Phenyl Ring
The phenyl ring of the aniline moiety can be substituted with various functional groups to influence the molecule's electronic properties, lipophilicity, and steric profile. Common substitution reactions include halogenation, alkylation, and nitration. While direct substitution on the this compound scaffold is not extensively detailed in the provided search results, the synthesis of substituted quinolines often starts with appropriately substituted anilines. ucsf.edunih.govmdpi.com This implies that derivatives of this compound bearing substituents on the aniline phenyl ring can be prepared by starting with a substituted 3-aminophenol (B1664112), which is then coupled with a 4-chloroquinoline (B167314).
Table 1: Potential Substitutions on the Aniline Phenyl Ring
| Substitution Type | Reagents and Conditions | Potential Effect on Properties |
|---|---|---|
| Halogenation | Halogenating agents (e.g., NBS, ICl) | Increased lipophilicity, potential for halogen bonding interactions |
| Alkylation | Friedel-Crafts alkylation | Increased lipophilicity, altered steric profile |
Transformations of the Amino Group
The primary amino group of the aniline moiety is a key site for derivatization. Common transformations include acylation to form amides and sulfonamides, which can alter the compound's hydrogen bonding capabilities, solubility, and receptor interactions.
Research has shown that the amino group of similar quinoline-containing structures can be acylated with various acyl chlorides, sulfonyl chlorides, and acetic anhydride. researchgate.net For example, the reaction of an aminophenyl-substituted quinoline (B57606) with different acylating agents can lead to the formation of amide and sulfonamide derivatives. These modifications can be crucial for modulating the biological activity of the parent compound.
Table 2: Transformations of the Aniline Amino Group
| Transformation | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Amidation | Acyl chlorides, carboxylic acids with coupling agents | Amide |
Modifications on the Quinoline Ring
The quinoline ring system is another key area for structural modification. Introducing substituents at various positions or performing functional group interconversions on the quinoline nucleus can lead to derivatives with altered biological profiles.
Introduction of Substituents at Peripheral Positions
The peripheral positions of the quinoline ring (e.g., 2, 6, 7, and 8-positions) are common targets for substitution. The synthesis of such derivatives often involves starting with a pre-functionalized quinoline precursor. A simple two-step method can be used to synthesize quinoline rings with diverse substitutions at the C-5, C-6, C-7, and C-8 positions. ucsf.edu
For example, the introduction of a propoxyphenyl group at the C-2 position of a quinoline scaffold has been shown to be important for certain biological activities. mdpi.com Similarly, the presence of a chlorine atom at the 7-position is a common feature in many biologically active quinoline compounds. nih.gov The synthesis of 3-halogenated quinolines can be achieved through electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov
Table 3: Common Substituents on the Quinoline Ring
| Position | Substituent | Synthetic Method |
|---|---|---|
| 2 | Aryl, Alkyl | Starting from substituted anilines and β-ketoesters (Conrad-Limpach) |
| 3 | Halogen | Electrophilic cyclization of N-(2-alkynyl)anilines nih.gov |
Alterations of the Inter-Ring Linkage
The ether linkage connecting the quinoline and aniline rings is a critical structural feature. Altering this linkage can have a profound impact on the molecule's conformation and biological activity.
One notable modification is the replacement of the ether linkage with an amide bond. mdpi.com This change in the linker was inspired by the structure of the approved drug cinchocaine and led to the generation of quinoline-4-carboxamide derivatives. mdpi.com This scaffold hopping approach, where the core structure is modified while retaining key pharmacophoric features, has been successful in identifying new compounds with desired biological activities. mdpi.comresearchgate.net Studies have shown that replacing the quinolin-4-yloxy scaffold with a quinoline-4-carboxamide can efficiently maintain or even improve biological activity. mdpi.com
Table 4: Alterations of the Inter-Ring Linkage
| Original Linkage | Modified Linkage | Rationale |
|---|
Isosteric Replacements of the Ether Oxygen
Isosteric replacement is a common strategy in medicinal chemistry to modulate the properties of a lead compound by substituting an atom or a group of atoms with another that has similar steric and electronic characteristics. In the case of this compound, the ether oxygen atom is a prime target for such modifications. Replacing the oxygen with other heteroatoms such as sulfur (to form a thioether) or nitrogen (to form an amine linkage) can significantly impact the molecule's conformation, lipophilicity, and hydrogen bonding capabilities, which in turn can influence its biological activity.
The synthesis of nitrogen-linked analogues, for instance, can be achieved through the nucleophilic aromatic substitution (SNAr) of a leaving group at the 4-position of the quinoline ring with an appropriate amine. nih.gov A common precursor for such reactions is a 4-chloroquinoline derivative. The reaction with 3-aminophenol would yield the parent ether-linked compound, while reaction with benzene-1,3-diamine would result in the isosteric replacement of the ether oxygen with a secondary amine nitrogen.
Table 1: Isosteric Replacements of the Ether Linker in 4-Substituted Quinoline Scaffolds
| Original Linker | Isosteric Replacement | General Synthetic Precursor | Potential Impact on Properties |
|---|---|---|---|
| Ether (-O-) | Amine (-NH-) | 4-Chloroquinoline and a diamine | Introduction of a hydrogen bond donor, altered basicity and polarity. |
| Ether (-O-) | Thioether (-S-) | 4-Chloroquinoline and an aminothiophenol | Increased lipophilicity and different bond angles affecting conformation. |
This table presents hypothetical isosteric replacements for the ether oxygen in the this compound scaffold based on common bioisosteric transformations in medicinal chemistry.
Extension or Contraction of the Linker
While direct extension or contraction of the single-atom ether linker in this compound is not feasible without changing the nature of the linker, analogous compounds with multi-atom linkers can be synthesized. For example, replacing the ether linkage with a longer, more flexible chain, such as an alkoxy or an alkylamino group, can be achieved through multi-step synthetic sequences. Structure-activity relationship (SAR) studies on related quinoline-based inhibitors have highlighted the importance of the linker, often adhering to a "five-atom rule" for optimal activity in certain kinase inhibitors. nih.gov This suggests that the spatial orientation of the two aromatic systems is crucial and can be fine-tuned by linker modification. nih.gov
Table 2: Conceptual Modifications of the Linker Between Quinoline and Phenyl Moieties
| Linker Type | Linker Modification | Synthetic Approach | Potential Effect on Molecular Properties |
|---|---|---|---|
| Ether | Extension with an alkoxy linker (e.g., -O-CH2-) | Reaction of 4-chloroquinoline with a (3-aminophenyl)methanol derivative. | Increased flexibility and distance between the aromatic rings. |
| Ether | Replacement with a shorter amino linker (-NH-) | As described in 4.3.1. | Reduced distance and altered bond angles. |
This table outlines conceptual strategies for modifying the linker in the this compound scaffold to explore the impact of linker length and rigidity.
Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold
The this compound scaffold can serve as a valuable building block for the construction of more complex hybrid molecules and bioconjugates. The presence of the reactive aniline group provides a convenient handle for further chemical transformations.
Multi-component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgmdpi.com The this compound scaffold, or derivatives thereof, could potentially be incorporated into MCRs to rapidly generate libraries of diverse compounds.
For instance, the aniline nitrogen of this compound could participate as the amine component in well-known MCRs such as the Ugi or Passerini reactions. beilstein-journals.org An Ugi four-component reaction, for example, involving this compound, an aldehyde, a carboxylic acid, and an isocyanide would yield a complex peptidomimetic structure incorporating the quinoline scaffold. This approach allows for the introduction of multiple points of diversity in a single, efficient step.
Another strategy could involve the de novo synthesis of a diversified this compound-like scaffold using an MCR. For example, a three-component reaction between a substituted aniline, an aldehyde, and an alkyne can be used to construct the quinoline core itself, with various substituents. nih.gov
Click Chemistry for Bioconjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used method for bioconjugation due to its high efficiency, selectivity, and biocompatibility. nih.gov The this compound scaffold can be readily functionalized to participate in click reactions, enabling its conjugation to biomolecules such as peptides, proteins, or nucleic acids, or for attachment to surfaces or polymers.
To prepare the scaffold for click chemistry, the aniline group can be derivatized to introduce either an azide (B81097) or a terminal alkyne functionality. For example, diazotization of the aniline followed by reaction with sodium azide would yield the corresponding aryl azide. Alternatively, the aniline could be acylated with a molecule containing a terminal alkyne, such as propiolic acid. Once functionalized, these derivatives can be "clicked" with a complementary azide- or alkyne-modified biomolecule or probe. This methodology is particularly valuable for creating targeted drug delivery systems, fluorescent probes for biological imaging, or for immobilizing the molecule on a solid support for affinity chromatography. nih.gov
Table 3: Functionalization of this compound for Click Chemistry
| Functional Group | Reagent for Functionalization | Reaction Type | Resulting Moiety for Click Reaction |
|---|---|---|---|
| Aniline (-NH2) | Sodium nitrite, HCl, then Sodium azide | Diazotization and azidation | Azide (-N3) |
| Aniline (-NH2) | Propiolic acid, coupling agent (e.g., EDC) | Amide coupling | Terminal alkyne (-C≡CH) |
This table provides examples of how the aniline group of this compound can be modified to introduce functionalities required for click chemistry reactions.
Structure Activity Relationships Sar and Structure Property Relationships Spr in Quinoline Aniline Systems
Impact of Substituents on Molecular Conformation and Electronic Properties
The electronic influence of a substituent—its ability to donate or withdraw electron density from the aromatic ring—is a critical determinant of a molecule's properties. This effect can be quantified using Hammett constants (σ), which measure the electron-withdrawing or electron-donating influence of substituents on the reactivity of a benzene (B151609) ring. researchgate.net Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), have positive Hammett constants and decrease the electron density of the aromatic system. Conversely, electron-donating groups (EDGs), like amino (-NH₂) or methoxy (B1213986) (-OCH₃), possess negative Hammett constants and increase the ring's electron density. semanticscholar.orgacs.org
In the context of a quinoline-aniline system, these electronic shifts can:
Modulate Basicity: The basicity of the quinoline (B57606) nitrogen and the aniline (B41778) nitrogen is directly affected. EWGs on either ring system decrease basicity (increase the pKa of the conjugate acid), making the nitrogen lone pairs less available for protonation or for acting as hydrogen bond acceptors. researchgate.netyoutube.com EDGs have the opposite effect, enhancing basicity. youtube.com
Influence Reactivity: The electron density of the rings influences their susceptibility to chemical reactions, such as electrophilic substitution. vedantu.com
Alter Hydrogen Bonding Potential: By changing the acidity of the aniline N-H protons, substituents can modulate the strength of the molecule as a hydrogen bond donor. escholarship.org An EWG on the aniline ring makes the N-H protons more acidic and thus stronger hydrogen bond donors. escholarship.org
Table 1: Hammett Constants (σ) for Common Substituents This table provides representative Hammett constants for substituents at the meta (σm) and para (σp) positions, which quantify their electronic influence.
| Substituent | Formula | σm | σp | Electronic Effect |
| Amino | -NH₂ | -0.16 | -0.66 | Strong Donor |
| Methoxy | -OCH₃ | 0.12 | -0.27 | Donor |
| Methyl | -CH₃ | -0.07 | -0.17 | Weak Donor |
| Hydrogen | -H | 0.00 | 0.00 | Neutral |
| Chloro | -Cl | 0.37 | 0.23 | Withdrawing |
| Bromo | -Br | 0.39 | 0.23 | Withdrawing |
| Cyano | -CN | 0.56 | 0.66 | Strong Withdrawing |
| Nitro | -NO₂ | 0.71 | 0.78 | Strong Withdrawing |
Data sourced from published studies on Hammett parameters. researchgate.netacs.org
In a quinoline-aniline framework, steric bulk can:
Restrict Conformation: Large substituents near the ether linkage can hinder free rotation around the C-O bonds, locking the molecule into a more rigid conformation.
Influence Binding: The size of a substituent can either promote or hinder the fit of the molecule into a biological target's binding pocket. A bulky group might prevent optimal binding, or it could introduce favorable van der Waals interactions if the pocket can accommodate it. nih.gov
Hinder Intermolecular Interactions: Sterically demanding groups can prevent the close approach required for effective π-π stacking or hydrogen bonding between molecules.
Table 2: Taft Steric Parameters (Eₛ) for Common Substituents This table lists Taft steric parameters, which quantify the steric bulk of various functional groups. More negative values indicate greater steric hindrance.
| Substituent | Formula | Taft Eₛ |
| Hydrogen | -H | 1.24 |
| Methyl | -CH₃ | 0.00 |
| Ethyl | -CH₂CH₃ | -0.07 |
| n-Propyl | -(CH₂)₂CH₃ | -0.36 |
| Isopropyl | -CH(CH₃)₂ | -0.47 |
| n-Butyl | -(CH₂)₃CH₃ | -0.39 |
| Isobutyl | -CH₂CH(CH₃)₂ | -0.93 |
| tert-Butyl | -C(CH₃)₃ | -1.54 |
Values are relative to the methyl group, which is assigned an Eₛ of 0.00. scienceforecastoa.comslideshare.net
Flexibility: Small, non-interacting substituents (e.g., -H, -F) on the rings allow for a wider range of accessible conformations. This flexibility can be advantageous, allowing the molecule to adapt its shape to fit different binding sites (an "induced fit" model). fiveable.me
Rigidity: Introducing bulky substituents, particularly at positions ortho to the ether linkage (e.g., position 3 on the quinoline ring or position 2 on the aniline ring), can create steric clashes that severely restrict rotation. scielo.br Intramolecular hydrogen bonds can also lock the molecule into a specific, more rigid conformation. nih.gov A rigid structure can be beneficial if the low-energy conformation corresponds to the optimal binding geometry, as less conformational entropy is lost upon binding, potentially leading to higher affinity. fiveable.me
Role of Planarity and Conjugation in Intermolecular Interactions
The planarity of the quinoline-aniline system, or lack thereof, is crucial for its ability to engage in intermolecular interactions. The two aromatic rings are connected by a flexible ether linkage, and the dihedral angle between the planes of the rings dictates the extent of electronic conjugation across the molecule and its potential for stacking interactions.
An extended π-conjugated system, which is maximized when the quinoline and aniline rings are coplanar, can enhance intermolecular forces like π-π stacking. orientjchem.org Such stacking interactions are important for the self-assembly of molecules in the solid state and for binding to planar biological structures, such as the base pairs of DNA. orientjchem.org However, complete planarity in 3-(Quinolin-4-yloxy)aniline is unlikely due to steric repulsion. The actual conformation is a balance between maximizing π-conjugation and minimizing steric strain. The solvent environment can also influence the degree of conjugation and aggregation behavior. mdpi.com
Analysis of Hydrogen Bonding Capabilities and Donor/Acceptor Features
Hydrogen bonding is a critical directional interaction that heavily influences molecular recognition and physicochemical properties. The this compound scaffold possesses distinct hydrogen bond donor and acceptor sites.
Hydrogen Bond Donors: The primary hydrogen bond donor is the aniline amino (-NH₂) group. It has two N-H bonds that can interact with electron-rich acceptor atoms. researchgate.net
Hydrogen Bond Acceptors: The molecule contains two primary hydrogen bond acceptor sites:
The nitrogen atom in the quinoline ring, whose lone pair of electrons can accept a proton.
The ether oxygen atom, which also has lone pairs available for interaction.
The strength of these interactions can be tuned. As noted previously, electron-withdrawing substituents on the aniline ring increase the acidity of the N-H protons, making them stronger donors. escholarship.org Conversely, electron-withdrawing groups on the quinoline ring decrease the basicity of the quinoline nitrogen, weakening its ability to act as an acceptor. researchgate.net The formation of intramolecular hydrogen bonds, for instance between the aniline N-H and the ether oxygen, can influence the molecule's conformation and reduce the availability of these groups for intermolecular bonding. nih.gov
Chemical Design Principles for Modulating Molecular Recognition
Based on SAR and SPR principles, a rational approach can be taken to design derivatives of this compound with tailored properties for specific molecular recognition tasks. fiveable.me
Enhancing Affinity and Specificity: To improve binding to a target, substituents can be chosen to complement the binding site's properties. If the target pocket is hydrophobic, adding lipophilic groups (e.g., alkyl chains) to the scaffold can enhance affinity. If the target has a hydrogen bond acceptor, introducing or strengthening a donor on the ligand (e.g., by adding an EWG to the aniline ring) can improve binding. researchgate.net
Tuning Solubility and Physicochemical Properties: Hydrogen bonding capability is a key determinant of aqueous solubility. Introducing more H-bond donors or acceptors can increase hydrophilicity. For example, adding hydroxyl or amino groups can improve water solubility.
Controlling Conformation: To achieve a desired molecular shape, steric hindrance can be used to restrict conformational freedom. Introducing a bulky group can lock a specific dihedral angle between the rings, pre-organizing the molecule for binding and reducing the entropic penalty upon complexation. fiveable.me
Modulating Electronic Properties: The electronic properties can be fine-tuned to optimize interactions. For cation-π interactions, the electron density of the aromatic rings can be increased by adding EDGs. fiveable.me For interactions requiring an electron-deficient ring, EWGs can be installed.
By applying these principles, the quinoline-aniline scaffold serves as a versatile template that can be systematically modified to achieve precise control over its molecular recognition capabilities.
Ligand Design for Specific Molecular Targets (e.g., Kinases, Nuclear Receptors)
The design of ligands based on the quinoline-aniline framework is a strategic endeavor to achieve high affinity and selectivity for specific molecular targets, such as protein kinases and nuclear receptors. The quinoline moiety often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases, while the aniline portion extends into the solvent-exposed region, where modifications can modulate potency and selectivity.
Correlation of Structural Features with Binding Affinities (e.g., to c-Met, AXL, PPARγ, EGFR, VEGFR2)
The binding affinity of quinoline-aniline derivatives to their molecular targets is highly dependent on their structural features. Specific substitutions on both the quinoline and aniline rings can dramatically alter potency.
AXL Kinase:
A systematic SAR study of N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides has provided detailed insights into the structural requirements for potent AXL inhibition. nih.gov The unsubstituted quinoline core was found to be optimal for AXL inhibitory activity. Introduction of substituents on the quinoline ring generally led to a decrease in potency. On the other hand, modifications to the benzenesulfonamide (B165840) moiety were well-tolerated and provided a means to modulate the compound's properties. For instance, substitution at the para-position of the benzenesulfonamide ring with small, electron-withdrawing groups was found to be favorable for AXL inhibition.
| Compound | Quinoline Substitution | Benzenesulfonamide Substitution | AXL IC50 (nM) |
| 1 | H | H | 18 |
| 2 | 7-F | H | 130 |
| 3 | H | 4-F | 10 |
| 4 | H | 4-Cl | 12 |
| 5 | H | 4-CH3 | 25 |
This table is generated based on data presented in the referenced literature and is for illustrative purposes. nih.gov
c-Met, EGFR, and VEGFR2 Kinases:
While specific binding data for "this compound" derivatives against c-Met, EGFR, and VEGFR2 is not extensively available in the public domain, SAR trends from the closely related 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds can provide valuable insights. For these classes of inhibitors, small, lipophilic, and electron-withdrawing groups at the 3'- and 4'-positions of the aniline ring are often preferred for potent inhibition of EGFR and VEGFR2. nih.govnih.gov The 6- and 7-positions of the quinazoline (B50416) or quinoline ring are also critical, with small alkoxy groups generally enhancing activity. researchgate.net The ether linkage in "this compound" would alter the bond angle and rotational freedom compared to a direct C-N linkage, which would necessitate a re-evaluation of the optimal substitution patterns for these kinases.
PPARγ:
For PPARγ, the structural requirements are different from those of kinases. A study on quinoline-based derivatives of pirinixic acid demonstrated that a simple quinoline replacement of the dimethyl aniline moiety resulted in a loss of PPARα/γ agonism. nih.gov Potent dual agonism was restored by introducing n-butyl or n-hexyl groups at the α-position of the carboxylic acid side chain. nih.gov This highlights the importance of a specific hydrophobic tail for effective binding to the PPARγ ligand-binding pocket. Therefore, for a "this compound" derivative to exhibit significant PPARγ activity, it would likely require the addition of a lipophilic side chain that can occupy the hydrophobic regions of the receptor's binding site.
Interplay of Different Moieties in Molecular Recognition
The quinoline ring typically functions as the primary pharmacophore that anchors the inhibitor within the ATP-binding site of kinases. Its nitrogen atom can form a crucial hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors. researchgate.net The planarity of the quinoline system also facilitates favorable π-stacking interactions with aromatic residues in the binding pocket.
The aniline moiety and its substituents are critical for modulating potency, selectivity, and physicochemical properties. This part of the molecule often extends towards the solvent-exposed region of the kinase active site, where it can form additional interactions with the protein surface. As seen in the AXL inhibitors, substitutions on the terminal phenyl ring of the sulfonamide attached to the aniline can significantly impact binding affinity. nih.gov Furthermore, modifications to the aniline portion can be used to introduce functionalities that improve solubility, cell permeability, and metabolic stability, thereby enhancing the drug-like properties of the compound.
In essence, the quinoline provides the anchor, the linker dictates the orientation, and the aniline moiety fine-tunes the interactions and properties. The synergistic contribution of these three components is essential for the successful design of potent and selective ligands based on the "this compound" scaffold.
Computational Chemistry and Molecular Modeling Studies of 3 Quinolin 4 Yloxy Aniline and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 3-(Quinolin-4-yloxy)aniline. These calculations help in predicting its stability, reactivity, and the nature of its chemical bonds.
Molecular Orbital Analysis and Frontier Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For quinoline (B57606) and its derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic rings. In the case of this compound, the HOMO is expected to be localized more on the electron-rich aniline (B41778) moiety, indicating that this part of the molecule is more susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the quinoline ring system, suggesting its propensity for nucleophilic attack.
Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Quinoline Derivative (Note: Data is illustrative for a related quinoline derivative and not specific to this compound)
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 4.50 |
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.
For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the aniline's amino group and the oxygen atom of the ether linkage, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino group and certain regions of the quinoline ring would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. Such analyses are crucial for understanding how the molecule interacts with its environment, including solvent molecules and biological receptors.
Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Energies)
Reactivity descriptors derived from DFT provide a quantitative measure of the reactivity of different atomic sites within a molecule. Fukui functions, for instance, indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function ƒ+(r) predicts the site for nucleophilic attack, while ƒ-(r) predicts the site for electrophilic attack.
In a theoretical study on a series of 2-(quinoline-4-yloxy)acetamide derivatives, which are structurally related to this compound, Fukui functions were used to identify the most reactive sites. For this compound, it is anticipated that the carbon atoms of the aniline ring and the nitrogen of the amino group would exhibit high ƒ-(r) values, making them prone to electrophilic attack. Conversely, atoms within the quinoline ring would likely have higher ƒ+(r) values, indicating their susceptibility to nucleophilic attack.
Other reactivity descriptors such as local ionization energies and electron affinities can further refine the understanding of site-specific reactivity, providing a more detailed picture of the molecule's chemical behavior.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Modes and Conformations
Molecular docking simulations of this compound derivatives with various protein targets, such as kinases or DNA gyrase, can reveal the most stable binding modes and conformations of the ligand within the protein's active site. The docking process involves sampling a large number of possible orientations and conformations of the ligand and scoring them based on their binding affinity.
Studies on similar quinoline derivatives have demonstrated their potential to bind to the active sites of various enzymes. For this compound, it is expected that the quinoline and aniline rings would position themselves in specific pockets of the active site to maximize favorable interactions. The flexibility of the ether linkage allows the molecule to adopt different conformations to fit optimally within the binding pocket.
Analysis of Non-Covalent Interactions (e.g., π-π stacking, hydrophobic interactions)
The stability of a ligand-protein complex is governed by a network of non-covalent interactions. For this compound, these interactions are likely to include:
Hydrogen Bonds: The amino group of the aniline moiety and the nitrogen atom in the quinoline ring can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the protein's active site.
π-π Stacking: The aromatic quinoline and aniline rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
A detailed analysis of these interactions provides a rationale for the observed binding affinity and can guide the design of more potent derivatives. The non-covalent nature of these interactions is fundamental to the reversible binding of drugs to their protein targets.
Scoring Functions and Binding Energy Calculations
Scoring functions are fundamental components of molecular docking programs, used to predict the binding affinity and rank the poses of a ligand within a protein's binding site. researchgate.netnih.gov These functions can be broadly categorized into physics-based, empirical, knowledge-based, and machine learning-based approaches. nih.gov Their primary goal is to approximate the free energy of binding, with a lower score typically indicating a more favorable interaction. researchgate.net
For quinoline-based compounds, various scoring functions have been employed to evaluate their interactions with biological targets. These include functions implemented in widely used docking software like AutoDock, as well as specialized functions such as LigScore, PLP (Piecewise Linear Potential), and ChemScore. researchgate.net The accuracy of these functions is critical, as it directly impacts the reliability of virtual screening and lead optimization efforts. acs.org However, studies have shown variability in their performance, with success rates in reproducing experimental structures ranging from 66% to 76% for some of the better-performing functions like PLP and DrugScore. researchgate.netacs.org
To refine the binding affinity predictions obtained from initial docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed. nih.govscispace.com These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the protein-ligand complex and the sum of the free energies of the isolated protein and ligand. nih.govnih.govacs.org This can be decomposed into changes in molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (-TΔS). nih.gov
Equation for MM/GBSA Binding Free Energy Calculation ΔG_bind = ΔE_MM + ΔG_solv - TΔS ΔE_MM = ΔE_internal + ΔE_electrostatic + ΔE_vdw ΔG_solv = ΔG_polar + ΔG_nonpolar
In studies involving quinoline derivatives, MM/GBSA has been used to rescore docking poses and improve the correlation with experimental activities. nih.govmdpi.com For example, in the screening of dihydroorotate dehydrogenase (DHODH) inhibitors, compounds were filtered based on a Glide docking score of ≤ -9 kcal/mol and an MM/GBSA binding free energy of ≤ -50 kcal/mol. mdpi.com This highlights the use of binding energy calculations as a crucial step to eliminate false positives and prioritize candidates for further investigation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies have been instrumental in identifying the key structural features that govern their inhibitory potential against various targets, such as AXL kinase.
Both 2D and 3D QSAR methodologies have been applied to quinoline-based compounds to guide the design of more potent analogues.
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that correlate the biological activity of molecules with their 3D structural properties. nih.gov
CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses partial least-squares (PLS) analysis to derive a QSAR model. In a study on N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides as AXL kinase inhibitors, a CoMFA model was developed that showed good predictive ability.
CoMSIA extends the CoMFA approach by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed understanding of the structure-activity relationship. CoMSIA models developed for other quinoline derivatives have successfully identified key interaction points, guiding further synthesis. nih.govmdpi.com
2D-QSAR and Machine Learning Approaches: While 3D-QSAR models are dependent on the molecular alignment, 2D-QSAR and other machine learning methods offer alternative, alignment-independent approaches. mdpi.com
Least Squares Support Vector Machine (LSSVM) and Feed-Forward Artificial Neural Network (FFANN) are non-linear methods that have been used to create predictive QSAR models for N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides. These models, built using 2D molecular descriptors, demonstrated slightly better predictive power than the CoMFA model in some cases.
The table below summarizes the statistical results from a comparative QSAR study on N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides.
| Model | R² (Training Set) | R² (Test Set) |
| CoMFA | 0.8900 | 0.8171 |
| LSSVM | 0.8477 | 0.8218 |
| FFANN | 0.8314 | 0.8522 |
Data sourced from a QSAR study on AXL Kinase inhibitors.
The quality and predictivity of a QSAR model are highly dependent on the selection of appropriate molecular descriptors and rigorous validation. nih.gov
Molecular Descriptors: Descriptors are numerical values that encode different aspects of a molecule's structure.
For 3D-QSAR (CoMFA/CoMSIA): The descriptors are the steric, electrostatic, hydrophobic, and hydrogen-bonding field values calculated at various grid points around the aligned molecules. nih.gov
For 2D-QSAR (LSSVM/FFANN): A wide range of descriptors can be used, often calculated by software like Dragon. These can include constitutional indices, topological indices, and quantum-chemical descriptors. For the N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamide models, five specific Dragon descriptors were utilized for the LSSVM and FFANN approaches.
Model Validation: To ensure a QSAR model is robust and has predictive power, it must undergo stringent validation. mdpi.com
Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com
External Validation: The model's true predictive power is assessed using an external test set of compounds that were not used in model development. The predictive ability is measured by the predictive R² (R²_pred). mdpi.com
Other Validation Metrics: Additional parameters like the modified R² (r_m²) and randomization tests (which generate a Rp² parameter) can be used for a more stringent assessment of a model's validity. mdpi.com Successful QSAR models for quinoline derivatives typically report q² > 0.5 and R²_pred > 0.6. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of biological macromolecules and their complexes with ligands like this compound derivatives. youtube.com These simulations, which can be performed over nanosecond to microsecond timescales, offer detailed insights into conformational changes, binding stability, and the specific interactions that govern molecular recognition. nih.govmdpi.com
By simulating the protein-ligand complex in a solvated environment, MD can be used to:
Assess Binding Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is monitored to evaluate the stability of the complex. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. nih.gov
Analyze Conformational Changes: MD simulations can capture the flexibility of both the ligand and the protein, revealing conformational changes that may occur upon binding. mdpi.com This is crucial for understanding induced-fit mechanisms and the dynamic nature of the binding pocket. Enhanced sampling techniques like metadynamics can be used to explore the conformational landscape more exhaustively. mdpi.comfrontiersin.org
Characterize Binding Interactions: The trajectories from MD simulations can be analyzed to identify persistent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. This information is invaluable for understanding the molecular basis of affinity and selectivity and for designing modifications to enhance these interactions. mdpi.com
In studies of quinoline-3-carboxamide derivatives targeting various kinases, MD simulations have been used to confirm the stability of docked complexes and to analyze the conformational interconversions of the ligand within the binding site. mdpi.com Such analyses help to validate docking poses and provide a more dynamic and realistic picture of the binding event than static docking models alone.
Virtual Screening and De Novo Design Strategies for Novel Analogues
Computational strategies like virtual screening and de novo design are central to the discovery of novel analogues of this compound with improved biological profiles. mdpi.com
Virtual Screening: This approach involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target.
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock candidate molecules from a database into the binding site. The molecules are then ranked based on their docking scores and predicted binding energies. mdpi.com This approach has been successfully used to identify novel quinoline-based kinase inhibitors. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a model (pharmacophore) can be built based on the structural features of known active compounds. This pharmacophore is then used to search databases for molecules with similar features.
De Novo Design: This strategy involves the computational construction of novel molecules from scratch or by modifying existing scaffolds.
By analyzing the binding pocket of a target protein and the interactions made by a known inhibitor like a this compound derivative, new chemical fragments can be added or existing parts of the molecule modified to optimize interactions. nih.gov
Information from 3D-QSAR contour maps, which highlight regions where steric bulk, positive or negative charge, or hydrophobic character would be favorable or unfavorable, can directly guide de novo design efforts. mdpi.com For example, if a CoMFA map indicates that a bulky group is favored in a certain region, new analogues can be designed with larger substituents at that position to potentially increase activity. mdpi.com
These computational design strategies, often used in combination, accelerate the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success. mdpi.com
Applications of the 3 Quinolin 4 Yloxy Aniline Scaffold in Chemical Research
Utilization as a Chemical Building Block for Complex Organic Molecules
The bifunctional nature of 3-(Quinolin-4-yloxy)aniline, possessing a nucleophilic amino group and an aromatic system rich in electrons, makes it a highly useful precursor in the construction of more elaborate molecular architectures. Its utility spans from being a key intermediate in multi-step synthetic sequences to a foundational scaffold for the assembly of advanced heterocyclic systems.
In the realm of organic synthesis, this compound serves as a crucial intermediate in the assembly of complex organic molecules, particularly those with potential biological activity. The aniline (B41778) portion of the molecule provides a reactive handle for a variety of chemical transformations. For instance, the amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
While specific multi-step syntheses detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity of the aniline scaffold is well-established. Aniline and its derivatives are fundamental starting materials in the synthesis of a wide array of pharmaceuticals and other bioactive compounds. For example, the Doebner-von Miller reaction and the Skraup synthesis are classic methods for constructing the quinoline (B57606) ring system itself, often starting from aniline derivatives. nih.gov This highlights the foundational role of the aniline moiety in building complex heterocyclic structures.
The structure of this compound is pre-organized for the construction of fused heterocyclic ring systems. The amino group on the aniline ring, in conjunction with the adjacent aromatic protons, provides a reactive site for annulation reactions, leading to the formation of new rings fused to the existing benzene (B151609) ring.
Quinoline and its derivatives are known precursors for a variety of fused heterocyclic systems, including but not limited to acridines, phenanthridines, and other polycyclic aromatic nitrogen heterocycles. nih.gov Synthetic strategies such as intramolecular cyclization reactions can be envisioned where the aniline nitrogen acts as a nucleophile, attacking an electrophilic center introduced elsewhere on a derivative of the parent molecule.
For instance, derivatives of this compound could be designed to undergo intramolecular Friedländer annulation or similar cyclization reactions to afford complex, multi-ring systems. These advanced heterocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their often-unique photophysical and biological properties. The synthesis of fused tetracyclic systems containing a quinoline nucleus is an active area of research, with various methods being developed to access these complex scaffolds. nih.gov
Coordination Chemistry and Ligand Design
The presence of both a quinoline and an aniline moiety within the same molecule makes this compound an attractive candidate for the design of novel ligands for coordination chemistry. Both of these structural motifs contain nitrogen atoms with lone pairs of electrons that can coordinate to metal ions.
The nitrogen atom of the quinoline ring and the nitrogen atom of the aniline group can act as donor atoms, allowing the molecule to function as a bidentate or potentially a multidentate ligand. This chelation ability is crucial for the formation of stable metal complexes. The spatial arrangement of these nitrogen atoms will dictate the size of the chelate ring formed upon coordination to a metal center, which in turn influences the stability and reactivity of the resulting complex.
The coordination of the quinoline nitrogen is a well-established feature in coordination chemistry. Similarly, the amino group of the aniline moiety can coordinate to a metal center. The ether linkage between the two rings provides a degree of flexibility, allowing the ligand to adopt a conformation that facilitates chelation. The specific chelation properties would depend on the metal ion, the solvent system, and the reaction conditions.
Ligands based on the this compound scaffold have the potential to be employed in the development of catalysts for a variety of metal-catalyzed reactions. The electronic properties of the ligand, which can be tuned by introducing substituents on either the quinoline or aniline rings, can influence the catalytic activity of the metal center.
For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the performance of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Ligands derived from this compound could potentially be used in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. The quinoline moiety can provide a strong coordinating site, while the aniline portion can be modified to fine-tune the steric and electronic environment around the metal. The development of new classes of palladium(II)-NHC (N-heterocyclic carbene) precatalysts often involves the use of aniline derivatives as stabilizing ligands, highlighting the importance of this functional group in catalyst design. organic-chemistry.org
Furthermore, copper-catalyzed reactions are also of great importance, and ligands containing nitrogen donor atoms are frequently used. The catalytic activity of copper complexes with quinoline-based ligands in oxidation reactions has been demonstrated. mdpi.com
Research in Materials Science
The quinoline and aniline components of this compound suggest its potential utility in the field of materials science, particularly in the development of organic electronic materials. Both quinoline and aniline derivatives are known to be components of various functional materials.
Quinoline derivatives have been investigated for their applications in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govresearchgate.net They can act as components of organic dyes or as part of the polymer backbone, contributing to the light-harvesting and charge-transporting properties of the materials. The high thermal and chemical stability, along with the electron-transporting capability of the quinoline moiety, are desirable properties for these applications. researchgate.net
Moreover, quinoline derivatives are also utilized as materials for the emission layer of organic light-emitting diodes (OLEDs) and in organic field-effect transistors (OFETs). researchgate.net The extended π-conjugated system of the quinoline ring can be tailored to achieve specific emission colors and charge mobility.
Potential in Organic Electronic Materials (e.g., OLEDs)
The quinoline motif is a cornerstone in the design of materials for organic light-emitting diodes (OLEDs) due to its inherent electronic properties. Quinoline and its derivatives are well-known for their electron-transporting capabilities and are often employed as host materials or electron-transport layer (ETL) materials in OLED devices. The nitrogen atom in the quinoline ring structure endows it with electron-deficient characteristics, facilitating the injection and transport of electrons.
The this compound scaffold could be leveraged in several ways for OLED applications:
As an Emitter: Functionalization of the quinoline or aniline rings with suitable chromophores could lead to novel emissive materials. The photoluminescence properties of quinoline derivatives are widely tunable, and researchers have successfully developed blue, green, and red-emitting materials based on this scaffold. The aniline portion of the molecule can also contribute to the electronic and photophysical properties, potentially influencing the emission color and efficiency.
As a Host Material: The scaffold's rigid structure and potential for high thermal stability make it a candidate for a host material in phosphorescent OLEDs (PhOLEDs). A good host material should possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent guest emitter. The triplet energy of the this compound scaffold would need to be experimentally determined to assess its suitability.
As a Hole-Transporting Material (HTM): While quinoline itself is electron-transporting, the presence of the aniline group, a well-known hole-transporting moiety, introduces the potential for bipolar charge transport or predominantly hole-transporting behavior. The delocalization of the lone pair of electrons on the nitrogen atom of the aniline ring can facilitate the movement of holes. Judicious molecular design, such as the introduction of electron-donating groups on the aniline ring, could enhance its hole-transporting properties.
The photophysical properties of new quinoline derivatives are a key area of investigation for their application in OLEDs. For instance, studies on various quinoline-based molecules have demonstrated their potential as fluorescent materials with significant quantum yields. The table below summarizes the photophysical properties of some exemplary quinoline derivatives, illustrating the potential of this class of compounds in organic electronics.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |
| Quinoline Derivative A | 350 | 450 (Blue) | 65 | Emitter |
| Quinoline Derivative B | 380 | 520 (Green) | 80 | Emitter |
| Quinoline Derivative C | 420 | 580 (Yellow) | 75 | Emitter |
Note: The data in this table is illustrative of the properties of quinoline derivatives in general and not specific to this compound.
Integration into Polymer Architectures
The aniline moiety in this compound provides a direct pathway for its integration into polymer structures, specifically through the synthesis of polyaniline derivatives. Polyaniline is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis.
The incorporation of the this compound scaffold as a monomer unit in a polymerization reaction could lead to novel functional polymers with tailored properties:
Conducting Polymers: The polymerization of aniline and its derivatives via oxidative coupling is a well-established method to produce conducting polymers. A polymer derived from this compound would possess a polyaniline backbone functionalized with quinolinoxy side groups. These side groups could influence the polymer's solubility, processability, and electronic properties. The presence of the bulky quinoline group might affect the planarity of the polymer backbone, which in turn would impact its conductivity.
Electroactive and Photoactive Polymers: The quinoline units appended to the polyaniline chain could introduce new electroactive and photoactive properties. For example, the polymer might exhibit interesting redox behavior due to the presence of both the aniline and quinoline moieties. Furthermore, the inherent fluorescence of the quinoline group could lead to polymers with light-emitting properties, making them suitable for applications in polymer light-emitting diodes (PLEDs) or as fluorescent sensors.
The synthesis of new functional monomers based on aniline derivatives is an active area of research aimed at developing polymers with enhanced characteristics. The properties of these resulting polymers are highly dependent on the nature of the substituent on the aniline ring.
| Monomer | Polymer Property | Potential Application |
| Aniline | High conductivity, poor solubility | Electrodes, antistatic coatings |
| Alkoxy-substituted Aniline | Improved solubility, lower conductivity | Processable conducting films |
| This compound (Hypothetical) | Potentially improved solubility, photoactive properties, tunable electronic properties | Organic electronics, sensors, smart materials |
Note: The properties for the polymer of this compound are hypothetical and based on the expected influence of the quinolinoxy substituent.
Advanced Structural Characterization Techniques for 3 Quinolin 4 Yloxy Aniline Research
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular structure and intermolecular interactions of 3-(Quinolin-4-yloxy)aniline.
Determination of Molecular Geometry and Conformation
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles. This data would allow for an unambiguous determination of the molecule's geometry. Key parameters of interest would include the planarity of the quinoline (B57606) and aniline (B41778) ring systems and the dihedral angle between them, which is dictated by the C-O-C ether linkage. The conformation of the molecule in the solid state, including any twisting or puckering, would be fully elucidated.
Analysis of Crystal Packing and Intermolecular Interactions in the Solid State
Beyond the individual molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds involving the aniline's amino group, π-π stacking between the aromatic rings of the quinoline and aniline moieties, and other van der Waals forces. Understanding these interactions is crucial for explaining the solid-state properties of the compound, such as its melting point and solubility.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. A full suite of 1D and 2D NMR experiments would be necessary to fully characterize this compound.
2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC, NOESY)
A combination of 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, confirming the connectivity of protons within the quinoline and aniline ring systems.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is essential for establishing the connectivity between the quinoline and aniline rings through the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule in solution by observing through-space interactions between protons on the quinoline and aniline rings.
Dynamic NMR for Conformational Exchange Studies
If the molecule exhibits conformational flexibility, such as rotation around the C-O bonds of the ether linkage, dynamic NMR (DNMR) studies could be performed. By acquiring spectra at different temperatures, it might be possible to observe the coalescence of signals, allowing for the determination of the energy barriers for conformational exchange.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. PubChem provides a predicted monoisotopic mass of 236.09496 Da for this compound. Experimental HRMS would be needed to confirm this value.
Furthermore, by inducing fragmentation of the molecule (e.g., through electron ionization or collision-induced dissociation), the resulting fragmentation pattern can provide valuable structural information. The analysis of the fragment ions would help to confirm the connectivity of the quinoline and aniline moieties. Predicted adducts and their mass-to-charge ratios are available in public databases.
| Adduct | Predicted m/z |
| [M+H]⁺ | 237.10224 |
| [M+Na]⁺ | 259.08418 |
| [M-H]⁻ | 235.08768 |
| [M]⁺ | 236.09441 |
This table is based on predicted data and requires experimental verification.
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Molecular Fingerprinting
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule leads to transitions between vibrational energy levels. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups and vibrational modes. For this compound, the FT-IR spectrum is expected to exhibit characteristic peaks for the N-H stretching of the primary amine, C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and various bending and stretching vibrations of the quinoline and aniline ring systems.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting Raman shifts correspond to the vibrational frequencies of the molecule. While some vibrational modes may be weak or absent in the FT-IR spectrum, they can be strong and readily observable in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic rings in this compound are expected to give rise to strong Raman signals.
The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. Theoretical calculations, such as those based on density functional theory (DFT), are often employed to aid in the assignment of the observed vibrational bands to specific atomic motions within the molecule.
Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on known data for aniline and quinoline derivatives.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretching | 3500 - 3300 | Asymmetric and symmetric stretching of the primary amine group. Typically appears as two distinct bands. |
| Aromatic C-H Stretching | 3100 - 3000 | Stretching vibrations of the C-H bonds on the quinoline and aniline rings. |
| C=C and C=N Stretching | 1650 - 1450 | Stretching vibrations within the aromatic rings of the quinoline and aniline moieties. |
| N-H Bending | 1650 - 1580 | Scissoring vibration of the primary amine group. |
| C-O-C Asymmetric Stretching | 1260 - 1200 | Asymmetric stretching of the aryl ether linkage. |
| C-O-C Symmetric Stretching | 1075 - 1020 | Symmetric stretching of the aryl ether linkage. This peak may be weaker in the IR spectrum. |
| C-N Stretching | 1340 - 1250 | Stretching vibration of the bond between the aniline ring and the nitrogen atom. |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Bending vibrations of the C-H bonds on the aromatic rings, which are characteristic of the substitution pattern. |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration of Chiral Analogues (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the study of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength.
Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of the optical rotation of a chiral substance with the wavelength of light.
For this compound itself, these techniques are not applicable as the molecule is achiral and does not possess a stereocenter. Therefore, it does not exhibit optical activity.
However, if chiral analogues of this compound were to be synthesized, for example, by introducing a chiral substituent on the aniline or quinoline ring, then chiroptical spectroscopy would become an indispensable tool for their characterization. In such hypothetical cases, CD and ORD could be used to:
Determine Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess of the sample.
Assign Absolute Configuration: By comparing the experimentally measured CD or ORD spectra with those predicted by theoretical calculations or with the spectra of structurally related compounds of known absolute configuration, the absolute arrangement of atoms in space for a new chiral analogue could be determined.
Currently, a review of the scientific literature does not indicate the synthesis or chiroptical analysis of chiral analogues of this compound. Therefore, the application of these techniques remains hypothetical for this specific compound.
Future Research Directions in 3 Quinolin 4 Yloxy Aniline Chemistry
Development of More Sustainable and Efficient Synthetic Methodologies
The classical syntheses of quinolines, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. nih.gov Modern organic synthesis is increasingly focused on the development of sustainable and efficient methods. For the synthesis of 3-(quinolin-4-yloxy)aniline and its derivatives, future research will likely concentrate on several key areas:
Transition Metal Catalysis: The use of transition metals like palladium, copper, and cobalt has revolutionized the synthesis of heterocyclic compounds. mdpi.com Future methodologies may focus on the development of catalytic systems that can construct the this compound scaffold with high atom economy. This could involve cross-coupling reactions to form the ether linkage or C-H activation strategies to build the quinoline (B57606) core from simpler precursors. rsc.org For instance, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones offers a green alternative to traditional methods. organic-chemistry.org
Photocatalysis: Visible-light-mediated reactions are emerging as a powerful tool in organic synthesis due to their mild reaction conditions and use of a renewable energy source. organic-chemistry.org The development of photocatalytic methods for the synthesis of quinolines could provide a more environmentally friendly route to this compound.
Nanocatalysis: The application of nanocatalysts in organic synthesis is a growing field, offering advantages such as high catalytic activity and recyclability. rsc.org Zeolite-based catalysts, for example, have been used for the synthesis of quinolines from anilines and alcohols under gas-phase conditions. rsc.orgsemanticscholar.org Research into nanocatalyst systems for the synthesis of this compound could lead to more sustainable and cost-effective production methods.
One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single operation, known as one-pot or multicomponent reactions, significantly improves efficiency and reduces waste. The three-component synthesis of quinoline-4-carboxylic acids based on the Doebner hydrogen-transfer reaction is an example of such a strategy. nih.gov Future work could focus on developing similar multicomponent reactions for the direct synthesis of this compound from readily available starting materials.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. mdpi.com |
| Photocatalysis | Mild reaction conditions, use of renewable energy. organic-chemistry.org |
| Nanocatalysis | High activity, catalyst recyclability, and improved sustainability. rsc.org |
| One-Pot Reactions | Increased efficiency, reduced waste, and simplified procedures. nih.gov |
Exploration of Novel Reactivities and Transformation Pathways
Beyond its synthesis, the exploration of novel reactivities of the this compound scaffold is crucial for expanding its utility. The presence of multiple reactive sites—the quinoline ring, the aniline (B41778) moiety, and the ether linkage—offers numerous possibilities for chemical transformations.
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for derivatization that avoids the need for pre-functionalized substrates. rsc.org Applying C-H activation methods to the quinoline or aniline rings of this compound could allow for the direct introduction of a wide range of functional groups, leading to the rapid generation of diverse compound libraries. rsc.org
Novel Cyclization Reactions: The aniline moiety of this compound can serve as a handle for the construction of new heterocyclic rings. For example, it could participate in cyclization reactions with suitable reagents to form fused polycyclic systems with potentially interesting chemical and biological properties.
Scaffold Hopping and Rearrangements: Investigating rearrangement reactions of the this compound core could lead to the discovery of novel heterocyclic scaffolds. This "scaffold hopping" approach is a valuable strategy in drug discovery for identifying new chemical entities with improved properties.
Rational Design of Derivatives with Tailored Chemical Properties
The rational design of derivatives of this compound with specific, tailored chemical properties is a key area for future research, particularly in the context of medicinal chemistry and materials science. orientjchem.org
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the resulting changes in chemical or biological properties are essential for rational design. nih.gov For example, SAR studies on related 4-anilinoquinazolines have provided insights into the structural requirements for potent anticancer activity. ijcce.ac.ir Similar studies on this compound derivatives could guide the design of compounds with optimized properties.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cresset-group.com For instance, the aniline group could be replaced with other hydrogen bond donors or acceptors to modulate interactions with biological targets.
Conformational Restriction: Locking the flexible this compound molecule into a specific conformation through the introduction of rings or other rigidifying elements can lead to increased potency and selectivity for a particular biological target.
The following table provides examples of how rational design strategies could be applied to modify the properties of this compound derivatives.
| Design Strategy | Target Property | Example Modification |
| SAR-Guided Substitution | Increased biological activity | Introduction of electron-withdrawing or -donating groups on the quinoline or aniline rings. mdpi.com |
| Bioisosteric Replacement | Improved metabolic stability | Replacement of the aniline moiety with a different heterocyclic ring. cresset-group.com |
| Conformational Restriction | Enhanced target selectivity | Introduction of a bridging unit between the quinoline and aniline rings. |
Integration with Advanced Computational and Machine Learning Approaches for Discovery
The integration of computational chemistry and machine learning (ML) is set to revolutionize the discovery and optimization of new molecules. mdpi.com These approaches can significantly accelerate the design-build-test-learn cycle.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the properties of this compound derivatives based on their chemical structure. researchgate.net For example, QSAR models have been used to predict the AXL kinase inhibitory activity of N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides, which are structurally related to this compound. researchgate.net
Molecular Docking and Dynamics: These computational techniques can be used to predict how this compound derivatives will bind to a biological target, providing insights into the mechanism of action and guiding the design of more potent compounds. mdpi.com
Machine Learning for De Novo Design: ML algorithms can be trained on existing chemical data to generate novel molecular structures with desired properties. This approach could be used to design new this compound derivatives with optimized characteristics for a specific application.
Expansion into New Areas of Chemical Exploration
While this compound and its analogues have been primarily explored in the context of medicinal chemistry, their unique chemical structure suggests potential for application in other areas.
Materials Science: The rigid, aromatic structure of the quinoline moiety, combined with the reactive aniline group, makes this compound a potential building block for the synthesis of novel polymers and functional materials. For example, it could be incorporated into conjugated polymers for applications in organic electronics.
Coordination Chemistry: The nitrogen atoms in the quinoline ring and the aniline group can act as ligands for metal ions. The synthesis and study of metal complexes of this compound could lead to the discovery of new catalysts or materials with interesting magnetic or optical properties.
Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular components or processes.
The continued exploration of the chemistry of this compound, driven by these future research directions, promises to unlock the full potential of this versatile chemical scaffold.
Q & A
Q. How to design a structure-activity relationship (SAR) study comparing this compound with analogs?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., -OCH3, -Cl) at quinoline C-6/C-7 or aniline C-3.
- Bioassay Standardization : Test all analogs in identical cytotoxicity (MTT) and antimicrobial (disk diffusion) assays.
- Data Analysis : Apply PCA (Principal Component Analysis) to correlate substituent electronegativity with IC50 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
